Sodium 5-nitroanthranilate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
74496-09-6 |
|---|---|
Molecular Formula |
C7H5N2NaO4 |
Molecular Weight |
204.12 g/mol |
IUPAC Name |
sodium;2-amino-5-nitrobenzoate |
InChI |
InChI=1S/C7H6N2O4.Na/c8-6-2-1-4(9(12)13)3-5(6)7(10)11;/h1-3H,8H2,(H,10,11);/q;+1/p-1 |
InChI Key |
APDQERPTRWONCE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)[O-])N.[Na+] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Engineering of Sodium 5 Nitroanthranilate
Conventional and Multistep Synthesis Routes
Conventional methods for the synthesis of 5-nitroanthranilic acid, the precursor to sodium 5-nitroanthranilate (B1242031), typically involve multistep processes. Direct nitration of anthranilic acid is generally avoided due to the deactivating and meta-directing nature of the carboxyl group and the activating, ortho- and para-directing nature of the amino group, which can lead to a mixture of isomers and undesired oxidation products. Consequently, indirect routes are predominantly employed.
Two primary precursors have historically been utilized for the synthesis of 5-nitroanthranilic acid: 4-nitrophthalimide and 2-chloro-5-nitrobenzoic acid.
One established method involves the Hofmann rearrangement of 4-nitrophthalimide . This reaction is typically carried out using sodium hydroxide and chlorine or a hypochlorite salt. google.com The Hofmann rearrangement of N-unsubstituted amides proceeds through an isocyanate intermediate to yield a primary amine with one fewer carbon atom. In the case of 4-nitrophthalimide, the reaction yields an isomeric mixture of 4-nitroanthranilic acid and 5-nitroanthranilic acid. google.com The separation of these isomers is a critical downstream process to obtain pure 5-nitroanthranilic acid. google.com
Another significant conventional route starts from 2-chloro-5-nitrobenzoic acid . This method involves the amination of the chlorinated precursor. The synthesis of N-substituted 5-nitroanthranilic acid derivatives has been successfully achieved through the reaction of 2-chloro-5-nitrobenzoic acid with various aliphatic and aromatic amines. acs.org To obtain the unsubstituted 5-nitroanthranilic acid, a subsequent dealkylation or dearylation step would be necessary, or a direct amination using ammonia or an ammonia equivalent. The Reaxys database indicates that synthetic methods for 5-nitroanthranilic acid often start from 2-chloro-5-nitrobenzoic acid or 2-bromo-5-nitrobenzoic acid, highlighting the prevalence of this approach over the direct nitration of anthranilic acid. researchgate.net
| Precursor | Key Reaction | Primary Product(s) | Key Challenge |
|---|---|---|---|
| 4-Nitrophthalimide | Hofmann Rearrangement | Mixture of 4-nitroanthranilic acid and 5-nitroanthranilic acid | Isomer separation |
| 2-Chloro-5-nitrobenzoic acid | Amination | 5-Nitroanthranilic acid (or N-substituted derivatives) | Reaction conditions for amination |
Once 5-nitroanthranilic acid has been synthesized and purified, the formation of sodium 5-nitroanthranilate is achieved through a straightforward acid-base neutralization reaction. This process typically involves dissolving or suspending the 5-nitroanthranilic acid in a suitable solvent, commonly water or an alcohol-water mixture, and treating it with a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium carbonate. The reaction is generally exothermic and proceeds to completion.
The resulting this compound can then be isolated by crystallization, often induced by cooling the solution or by the addition of a less polar co-solvent to decrease its solubility. The purity of the final product is dependent on the purity of the starting 5-nitroanthranilic acid and the careful control of the neutralization and crystallization conditions.
Optimized and Green Synthesis Approaches
In line with the principles of green chemistry, efforts have been made to develop more efficient and environmentally benign synthetic routes for nitroaromatic compounds. These approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents and solvents.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of synthesizing derivatives of 5-nitroanthranilic acid, microwave irradiation has been successfully employed in the amination of 2-chloro-5-nitrobenzoic acid. acs.org This method facilitates the regioselective synthesis of N-substituted 5-nitroanthranilic acids in high yields (up to >99%) within short reaction times (5-30 minutes) at temperatures ranging from 80-120 °C, often without the need for a solvent or catalyst. acs.org This approach offers a significant improvement over traditional heating methods, which may require longer reaction times and the use of high-boiling point solvents.
| Amine Reactant | Reaction Time (min) | Temperature (°C) | Isolated Yield (%) |
|---|---|---|---|
| Aniline (B41778) | 10 | 120 | >99 |
| Benzylamine | 5 | 80 | 98 |
| Cyclohexylamine | 15 | 100 | 95 |
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved process control, which can lead to higher yields and purity. While specific literature on the continuous flow synthesis of this compound is not abundant, the principles have been applied to structurally similar compounds, such as sodium 5-nitrotetrazolate. google.com The synthesis of this related compound has been demonstrated in a continuous flow system by reacting aqueous solutions of the amino precursor with an acid and a nitrite (B80452) salt at ambient temperatures. google.com This approach avoids the isolation of potentially hazardous intermediates and allows for a more controlled and efficient large-scale manufacturing process. google.com The successful application of flow chemistry to other nitroaromatic compounds suggests its potential for the safer and more efficient production of this compound and its precursors. For instance, the Hofmann rearrangement has been successfully adapted to a continuous flow process in a microchannel reactor for the synthesis of methyl anthranilate, demonstrating a significant increase in yield and purity compared to the semi-batch process. aidic.it
Role of this compound as a Key Synthetic Intermediate
This compound, and its parent acid, serve as versatile intermediates in organic synthesis. The presence of the amino, carboxyl, and nitro functional groups allows for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.
The nitro group can be readily reduced to an amino group, providing access to 2,5-diaminobenzoic acid derivatives. The existing amino group can be diazotized and subsequently replaced with various other functional groups. The carboxylic acid can undergo esterification or amidation. This trifunctionality makes 5-nitroanthranilic acid and its sodium salt useful in the synthesis of various heterocyclic compounds and as precursors for pharmacologically active molecules. For example, N-substituted 5-nitroanthranilic acids are precursors for the synthesis of acridones and acridines, which have shown potential as anticancer and antimalarial drugs. acs.org
Preparation of Polyfunctionalized Benzothiazoles
This compound, or its parent acid, 5-nitroanthranilic acid, serves as a key starting material in the multi-step synthesis of polyfunctionalized benzothiazoles. These heterocyclic compounds are of considerable interest due to their wide range of applications in medicinal chemistry and material science. The synthetic strategy generally involves the transformation of the 5-nitroanthranilic acid into a more reactive intermediate that can undergo cyclization to form the benzothiazole core.
One documented approach involves the conversion of 5-nitroanthranilic acid to a corresponding 2-aminothiophenol derivative, which is a crucial precursor for benzothiazole formation. The synthesis of 2-arylbenzothiazoles can be achieved through the condensation of substituted 2-aminothiophenol with various benzoic acids, including those with nitro substituents, often in the presence of a condensing agent like polyphosphoric acid at elevated temperatures. It has been observed that the presence of electron-withdrawing groups on the benzoic acid component can lead to higher yields of the desired benzothiazole product.
While direct use of this compound is not always explicitly detailed, the underlying chemistry relies on the reactivity of the anthranilate scaffold. The amino group and the carboxylate (or its activated form) on the benzene (B151609) ring, along with the directing effects of the nitro group, are pivotal for the construction of the fused thiazole ring.
Table 1: Illustrative Reaction Conditions for Benzothiazole Synthesis from Substituted Benzoic Acids
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Temperature (°C) | Yield (%) |
| 4-Nitrobenzoic acid | 2-Aminothiophenol | Polyphosphoric Acid (PPA) | High | 50-60 |
| Substituted Benzoic Acids | Substituted 2-Aminothiophenols | Polyphosphoric Acid (PPA) | High | Moderate to High |
Note: This table represents generalized conditions and yields for the synthesis of benzothiazoles from related starting materials, illustrating the chemical principles involved.
Precursor for Diverse Organic Transformations in Fine Chemical Synthesis
The utility of this compound extends beyond the synthesis of benzothiazoles, positioning it as a versatile precursor for a variety of organic transformations in the fine chemical industry. The presence of three distinct functional groups—the carboxylate, the amino group, and the nitro group—on the aromatic ring provides multiple reaction sites for further chemical modifications.
The nitro group can be readily reduced to an amino group, opening pathways to a different set of derivatives. For instance, the reduction of the nitro group in a related compound, 4-nitrobenzoic acid, followed by further reactions, is a known route to other functionalized molecules. This transformation dramatically alters the electronic properties of the benzene ring and the reactivity of the other substituents.
Furthermore, the amino group of the anthranilate can undergo diazotization reactions when treated with reagents like sodium nitrite in an acidic medium. The resulting diazonium salt is a highly versatile intermediate that can be subjected to a wide array of nucleophilic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. This classic transformation is a cornerstone of aromatic chemistry and is utilized in the industrial synthesis of many complex organic molecules.
The industrial preparation of related nitroaromatic compounds often involves the nitration of a suitable precursor. For example, the synthesis of 5-aminoanthraquinone-1-sulfonic acid sodium salt involves a nitration step using nitric acid in the presence of sulfuric acid, followed by reduction. The reaction conditions for such nitrations, including temperature and reactant concentrations, are critical for achieving the desired product selectivity and yield. These principles of aromatic nitration are fundamental to the synthesis of the 5-nitroanthranilic acid precursor itself. The reaction is highly exothermic, and careful control of the reaction temperature is essential for safety and to minimize the formation of by-products.
Mechanistic Organic Chemistry of Sodium 5 Nitroanthranilate
Investigation of Electron-Withdrawing Group Effects on Aromatic Ring Reactivity
The reactivity of an aromatic ring is profoundly influenced by its substituents, which can either donate or withdraw electron density from the π-system. wikipedia.org In the case of sodium 5-nitroanthranilate (B1242031), the nitro group (-NO₂) acts as a powerful electron-withdrawing group (EWG). It deactivates the ring towards electrophilic aromatic substitution by pulling electron density out of the ring through both inductive and resonance effects. libretexts.orgstudymind.co.uk This withdrawal of electrons makes the aromatic ring electron-poor and thus less attractive to electrophiles. minia.edu.eg
Conversely, this electron deficiency makes the aromatic ring more susceptible to attack by nucleophiles. wikipedia.orgmasterorganicchemistry.com The nitro group, along with the carboxylate group, enhances the electrophilicity of the ring carbons, facilitating nucleophilic aromatic substitution (SNAr) reactions. pressbooks.pub The presence of strong EWGs is a critical prerequisite for the SNAr mechanism to occur, as they are necessary to stabilize the negatively charged intermediate formed during the reaction. masterorganicchemistry.comyoutube.com The amino group (-NH₂) is typically an electron-donating group (EDG), which would usually counteract this effect; however, the combined influence of the nitro and carboxylate groups renders the ring sufficiently electron-poor to undergo nucleophilic attack.
The table below summarizes the effects of these functional groups on the reactivity of the benzene (B151609) ring.
| Functional Group | Type | Effect on Electron Density | Influence on Nucleophilic Aromatic Substitution |
| Nitro (-NO₂) | Electron-Withdrawing (EWG) | Decreases | Activating |
| Carboxylate (-COO⁻) | Electron-Withdrawing (EWG) | Decreases | Activating |
| Amino (-NH₂) | Electron-Donating (EDG) | Increases | Deactivating |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution is a key reaction pathway for electron-deficient aromatic compounds like sodium 5-nitroanthranilate. pearson.com The reaction proceeds via a distinct addition-elimination mechanism, which is fundamentally different from SN1 or SN2 reactions. pressbooks.pub
The SNAr mechanism involves two main steps. First, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group. This initial attack is typically the rate-determining step. wikipedia.org The attack disrupts the aromaticity of the ring and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. wikipedia.orgnih.gov
This intermediate is a 1:1 adduct between the arene and the nucleophile and is central to the SNAr pathway. wikipedia.org The negative charge of the Meisenheimer complex is delocalized across the π-system and, crucially, onto the electron-withdrawing groups. youtube.com In this compound, the nitro group at the para-position relative to the amino group is ideally situated to stabilize this negative charge through resonance. pressbooks.pub This stabilization lowers the activation energy for the formation of the complex. masterorganicchemistry.com
In the second step of the mechanism, the leaving group departs, and the aromaticity of the ring is restored. pressbooks.pub Stable Meisenheimer complexes can, in some cases, be isolated and characterized using spectroscopic methods like NMR and UV-Vis, which reveal their unique electronic structure. nih.gov
The rate and outcome of SNAr reactions are highly dependent on the substitution pattern of the aromatic ring. masterorganicchemistry.com For the reaction to proceed efficiently, the electron-withdrawing group must be located ortho or para to the leaving group. wikipedia.orgpressbooks.pub This positioning allows for direct resonance delocalization of the negative charge of the Meisenheimer intermediate onto the EWG, providing significant stabilization. youtube.com If the EWG is in a meta position, this direct stabilization is not possible, and the reaction rate is considerably slower. masterorganicchemistry.com
In this compound, the key substituents are the amino group (position 2), the carboxylate group (position 1), and the nitro group (position 5). If the amino group acts as a leaving group (following conversion to a diazonium salt, for example), the nitro group is in the para position, which strongly activates the ring for nucleophilic attack at C2. This regioselectivity is a direct consequence of the stabilization of the intermediate.
The table below illustrates the relative reaction rates for SNAr based on the position of the nitro group relative to a leaving group (LG).
| Position of Nitro Group | Relative Reaction Rate | Rationale |
| ortho to LG | High | Direct resonance stabilization of the Meisenheimer complex. |
| para to LG | High | Direct resonance stabilization of the Meisenheimer complex. |
| meta to LG | Low | No direct resonance stabilization; only weaker inductive effects. |
Hydrolytic and Deamination Reaction Mechanisms
Beyond canonical SNAr reactions, this compound can undergo hydrolysis and deamination, transformations that are significant in both industrial and biological contexts.
The conversion of 5-nitroanthranilate to 5-nitrosalicylate involves the replacement of the amino group with a hydroxyl group. This transformation is a hydrolytic deamination. In a laboratory setting, this is often achieved by diazotization of the amino group with nitrous acid to form a diazonium salt, which is an excellent leaving group. The subsequent attack by water (hydrolysis) on the aromatic ring leads to the formation of the corresponding phenol (B47542), in this case, 5-nitrosalicylic acid. nih.gov The presence of the activating nitro group facilitates this nucleophilic substitution.
In biological systems, the deamination of 5-nitroanthranilate can be catalyzed by enzymes. longdom.org For instance, the bacterium Bradyrhizobium sp. strain JS329 has been shown to utilize 5-nitroanthranilate as its sole source of carbon, nitrogen, and energy. nih.gov In the metabolic pathway of this organism, 5-nitroanthranilate is deaminated to form 5-nitrosalicylate. nih.gov This intermediate is then subject to further degradation via ring cleavage by an enzyme that functions similarly to a salicylate (B1505791) 1,2-dioxygenase. nih.gov This enzymatic process highlights a biological parallel to the chemical hydrolysis reactions, demonstrating nature's capacity for catalyzing complex organic transformations on nitroaromatic compounds.
Redox Chemistry of the Nitro Group and Carboxylate Moiety
The redox chemistry of this compound is primarily centered around the nitro group, with the carboxylate moiety being relatively stable under typical reduction conditions. The electron-withdrawing nature of the nitro group significantly influences the electron density of the aromatic ring, making it susceptible to reductive transformations.
The reduction of the nitro group in aromatic compounds like this compound can proceed through a series of single electron transfer (SET) steps. This process involves the sequential addition of electrons to the nitro group, leading to various intermediates. The initial step is the transfer of a single electron to the nitroaromatic compound (ArNO₂) to form a nitro anion radical (ArNO₂⁻•).
ArNO₂ → [ArNO₂]⁻• → ArNO → ArNHOH → ArNH₂
The stepwise nature of this reduction via SET allows for the isolation of intermediates like hydroxylamines under carefully controlled conditions. The specific reducing agent employed plays a crucial role in determining the final product. For instance, some catalytic systems are designed to selectively yield the hydroxylamine (B1172632), while others, like catalytic hydrogenation, typically lead to the fully reduced amine.
The reduction of this compound is not always a straightforward conversion to the corresponding amine. Several side reactions can occur, leading to the formation of various byproducts. The nature and quantity of these byproducts are highly dependent on the reaction conditions, such as the reducing agent, catalyst, pH, and temperature.
One of the most common side reactions is the incomplete reduction of the nitro group, resulting in the formation of 5-hydroxylaminoanthranilate . This intermediate can be stable under certain conditions but can also undergo further reactions. For instance, the condensation of the hydroxylamine with the unreacted nitroso intermediate can lead to the formation of azoxy compounds . Further reduction of the azoxy compound can yield azo compounds , which can then be cleaved to form the desired amine or other degradation products.
In some instances, particularly in biological or enzymatic reductions, a competing initial reaction can be the hydrolytic deamination of the starting material to form 5-nitrosalicylic acid . nih.gov This alters the subsequent reduction pathway.
The following table summarizes potential side products and the conditions that may favor their formation during the reduction of this compound.
| Byproduct | Conditions Favoring Formation |
| Sodium 5-hydroxylaminoanthranilate | Incomplete reduction, use of specific reducing agents that favor partial reduction. |
| Azoxy and Azo compounds | Condensation of nitroso and hydroxylamine intermediates, often under neutral or alkaline conditions. |
| 5-Nitrosalicylic acid | Enzymatic or hydrolytic conditions leading to deamination. |
| Polymeric materials | Uncontrolled reaction conditions leading to condensation of reactive intermediates. |
Reactions with Other Reagents and Complex Functional Group Transformations (e.g., in the presence of sodium nitrite)
This compound, possessing both an amino and a carboxylate group on a nitro-substituted aromatic ring, can undergo a variety of complex functional group transformations. A particularly important reaction is its interaction with sodium nitrite (B80452) in the presence of a strong acid, a process known as diazotization.
The diazotization of the amino group on the 5-nitroanthranilate ring leads to the formation of a highly reactive diazonium salt intermediate. This diazonium salt can then be subjected to a variety of subsequent reactions to introduce different functional groups onto the aromatic ring, in what are known as Sandmeyer or related reactions. wikipedia.orgmasterorganicchemistry.com
However, the diazotization of aminobenzoic acids like 5-nitroanthranilic acid can be complicated by competing side reactions. scirp.orgscirp.org The diazonium salt is sensitive to nucleophilic attack by water, which can lead to the formation of a phenolic byproduct (a derivative of salicylic (B10762653) acid). scirp.orgscirp.org Furthermore, under certain conditions, excess nitrite can lead to nitration of the aromatic ring. scirp.orgscirp.org
A unique transformation for anthranilic acid derivatives is the potential for the diazonium salt to lose nitrogen and carbon dioxide to form a highly reactive benzyne intermediate . chemtube3d.com This intermediate can then be trapped by various reagents to form a range of substituted aromatic products.
Based on a comprehensive search of available literature, there are no specific computational or theoretical studies published on the chemical compound "this compound" that align with the detailed outline requested. Research employing Density Functional Theory (DFT), Time-Dependent Density Functional Theory (TD-DFT), or computational modeling of reaction mechanisms specifically for this molecule could not be located.
Therefore, it is not possible to provide the detailed research findings, data tables, and in-depth analysis for the following sections as outlined in the prompt:
Computational and Theoretical Studies in Support of Sodium 5 Nitroanthranilate Research
Computational Modeling of Reaction Mechanisms and Transition States
While the methodologies mentioned (DFT, TD-DFT, etc.) are standard and powerful tools in computational chemistry for characterizing molecules, it appears that Sodium 5-nitroanthranilate (B1242031) has not been a specific subject of such published research. Generating content for the requested article would require speculating or using data from unrelated molecules, which would violate the core requirements of scientific accuracy and strict adherence to the subject.
Advanced Analytical Techniques for the Research and Characterization of Sodium 5 Nitroanthranilate
Chromatographic Separations and Hyphenated Techniques
Chromatography is fundamental to the analysis of Sodium 5-nitroanthranilate (B1242031), enabling the separation of the analyte from impurities and related substances. When coupled with mass spectrometry, it becomes a powerful tool for definitive identification and structural analysis.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing quantitative analysis of non-volatile compounds like Sodium 5-nitroanthranilate. Reversed-phase HPLC (RP-HPLC) is typically the method of choice.
Detailed research findings indicate that the separation of nitro-substituted aromatic acids is effectively achieved on C18 columns. nih.govresearchgate.netsielc.com The mobile phase commonly consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often with an acid like phosphoric or formic acid to control ionization and improve peak shape. sielc.com Isocratic elution provides consistent and reproducible results for routine quality control, while gradient elution can be employed for separating complex mixtures containing impurities with a wide range of polarities. researchgate.net
Detection is most commonly performed using an Ultraviolet (UV) detector, as the aromatic ring and nitro group in the molecule are strong chromophores. nih.gov Quantitative analysis relies on the creation of a calibration curve by plotting the peak area response against a series of known concentrations of a reference standard. This method allows for the precise determination of the compound's concentration in a sample. nih.gov The limits of detection (LOD) and quantification (LOQ) for similar aromatic nitro compounds are typically in the low µg/mL to ng/mL range, demonstrating the high sensitivity of the technique. researchgate.net
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water mixture (e.g., 30:70 v/v) with acid modifier |
| Flow Rate | 1.0 mL/min |
| Detection | UV Absorbance at ~225-280 nm |
| Temperature | Ambient or controlled (e.g., 30°C) |
Gas Chromatography (GC) for Volatile Derivative Analysis
Gas Chromatography (GC) is a high-resolution separation technique, but it is restricted to thermally stable and volatile compounds. This compound, being a salt of a polar amino acid, is non-volatile. Therefore, its analysis by GC requires a chemical modification step known as derivatization. phenomenex.comsigmaaldrich.com
Derivatization converts polar functional groups, such as the carboxylic acid (-COOH) and the amine (-NH2), into less polar, more volatile derivatives. gcms.cz The most common method for compounds containing these groups is silylation. phenomenex.comsigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogens on the carboxyl and amino groups with non-polar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comresearchgate.net This process significantly reduces the boiling point of the analyte, allowing it to be vaporized in the GC inlet and separated on a capillary column, typically one with a non-polar stationary phase. gcms.cz
The resulting volatile derivative can then be analyzed, often with detection by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.
Coupled Mass Spectrometry (GC-MS, LC-MS/MS, High-Resolution MS) for Identification and Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for the structural elucidation of chemical compounds by measuring their mass-to-charge ratio (m/z). researchgate.net When coupled with a chromatographic separation technique (GC or LC), it provides definitive identification of the separated components.
GC-MS: Following derivatization, GC-MS analysis of this compound provides both retention time data from the GC and a mass spectrum from the MS. The mass spectrum is generated by electron ionization (EI), which causes extensive and reproducible fragmentation of the molecule. The resulting fragmentation pattern serves as a chemical "fingerprint" that can be compared to spectral libraries for identification.
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that does not require derivatization. ekb.eg The compound is first separated by HPLC and then introduced into the mass spectrometer, typically using a soft ionization technique like electrospray ionization (ESI). In the case of this compound, analysis would likely be performed in negative ion mode to detect the [M-H]⁻ ion of 5-nitroanthranilic acid.
Tandem MS (MS/MS) involves selecting the precursor ion (e.g., m/z 181 for the deprotonated molecule) and subjecting it to collision-induced dissociation (CID) to generate product ions. The fragmentation pattern provides rich structural information. For 5-nitroanthranilic acid, characteristic losses would be expected, such as the loss of water (H₂O), the carboxyl group (as CO₂), and the nitro group (NO₂). libretexts.orgwhitman.edunih.gov This specific fragmentation is crucial for distinguishing it from its isomers.
High-Resolution MS (HRMS): HRMS, often coupled with LC (LC-HRMS), provides highly accurate mass measurements, typically to within 5 ppm. This accuracy allows for the determination of the elemental composition of the parent molecule and its fragments, which is a powerful tool for confirming the identity of the compound and for identifying unknown impurities.
| Ion/Fragment | Formula | Expected m/z (Monoisotopic) | Description |
|---|---|---|---|
| [M-H]⁻ | C₇H₅N₂O₄⁻ | 181.0255 | Deprotonated molecular ion |
| [M-H-H₂O]⁻ | C₇H₃N₂O₃⁻ | 163.0150 | Loss of water |
| [M-H-NO₂]⁻ | C₇H₅NO₂⁻ | 135.0326 | Loss of nitro group |
| [M-H-CO₂]⁻ | C₆H₅N₂O₂⁻ | 137.0357 | Loss of carbon dioxide |
Spectroscopic Characterization Methods
Spectroscopic methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about their structure and electronic properties.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Absorption Characteristics and Reaction Monitoring
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. Aromatic compounds like this compound exhibit strong UV absorption due to π→π* transitions within the benzene (B151609) ring and the functional groups attached to it. researchgate.net
The UV-Vis spectrum of this compound in a suitable solvent (e.g., water or methanol) would show characteristic absorption maxima (λmax). drugbank.com The presence of the amino group (an auxochrome) and the nitro group (a chromophore) conjugated with the benzene ring influences the position and intensity of these bands. According to Beer-Lambert's Law, the absorbance is directly proportional to the concentration of the analyte, making UV-Vis spectroscopy a simple and effective method for quantitative analysis and for monitoring the progress of chemical reactions involving the compound. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. ni.ac.rs It provides information on the connectivity of atoms and the chemical environment of individual nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
For this compound, analysis would be performed on the corresponding 5-nitroanthranilic acid, typically dissolved in a deuterated solvent like DMSO-d₆. researchgate.netscispace.com
¹H NMR: The ¹H NMR spectrum would show distinct signals for the three protons on the aromatic ring and the exchangeable protons of the amine (-NH₂) and carboxylic acid (-COOH) groups. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, causing protons ortho and para to it to shift downfield (to a higher ppm value). The amino group is electron-donating, causing ortho and para protons to shift upfield. The coupling patterns (splitting of signals) between adjacent protons would reveal their relative positions on the ring, confirming the substitution pattern. researchgate.netchemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. scispace.comrsc.org The chemical shifts of the aromatic carbons are also affected by the substituents, and the spectrum would clearly show signals for the carbon bearing the carboxyl group (C1), the amino group (C2), and the nitro group (C5), as well as the other aromatic carbons (C3, C4, C6) and the carboxyl carbon itself. researchgate.net Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used to definitively assign all proton and carbon signals and confirm the molecular structure. ni.ac.rs
| Atom | Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| H-3 | ¹H | ~8.3 - 8.5 | d |
| H-4 | ¹H | ~7.8 - 8.0 | dd |
| H-6 | ¹H | ~7.0 - 7.2 | d |
| -NH₂ | ¹H | Broad singlet | s (broad) |
| -COOH | ¹H | Broad singlet | s (broad) |
| -COOH | ¹³C | ~168 - 170 | - |
| C-2 (C-NH₂) | ¹³C | ~150 - 153 | - |
| C-5 (C-NO₂) | ¹³C | ~138 - 141 | - |
Note: Predicted values are estimates based on data for anthranilic acid and substituent effects. Actual values may vary. 'd' = doublet, 'dd' = doublet of doublets, 's' = singlet.
Environmental Chemical Degradation Pathways of Sodium 5 Nitroanthranilate
Microbial and Enzymatic Biodegradation Mechanisms
The biodegradation of 5-nitroanthranilic acid (5NAA), the anionic component of sodium 5-nitroanthranilate (B1242031), has been notably studied in Bradyrhizobium sp. strain JS329. nih.govnih.gov This bacterium is capable of utilizing 5NAA as a sole source of carbon, nitrogen, and energy. nih.gov The degradation pathway is initiated by an unusual hydrolytic deamination, followed by the cleavage of the aromatic ring without the prior removal of the nitro group. nih.gov
The first step in the microbial degradation of 5-nitroanthranilic acid is a hydrolytic deamination, which results in the formation of 5-nitrosalicylic acid (5NSA). nih.govnih.gov This initial reaction involves the removal of the amino group from the aromatic ring. asm.org During the growth of Bradyrhizobium sp. JS329 on 5NAA, stoichiometric amounts of nitrite (B80452) are released, indicating that the nitro group is also removed during the degradation process. nih.govnih.gov The release of 5NSA suggests that the deamination occurs before the removal of the nitro group. nih.gov The subsequent transformation of the ring-fission product leads to the spontaneous elimination of the nitro group as nitrite. nih.gov
Following the initial deamination to 5NSA, the aromatic ring is cleaved by a dioxygenase enzyme. nih.govnih.gov This ring-fission occurs without the prior removal of the nitro group. nih.gov The enzyme 5NSA dioxygenase catalyzes the opening of the aromatic ring of 5NSA. nih.govasm.org While the specific cleavage pattern (ortho or meta) is not explicitly termed "ortho-cleavage" in the primary literature for 5NSA dioxygenase, this enzymatic action on the dihydroxylated aromatic intermediate is a critical step in breaking down the stable aromatic structure, a process generally categorized under ring-cleavage mechanisms like ortho or meta cleavage. scispace.comnih.gov The resulting ring-fission product is unstable and undergoes further transformations. nih.govasm.org
Several key enzymes are responsible for the degradation of 5-nitroanthranilic acid in Bradyrhizobium sp. strain JS329. nih.govasm.org These enzymes are encoded by a cluster of genes, including naaA, naaB, and naaC. nih.gov
5NAA Deaminase (NaaA): This novel aminohydrolase initiates the degradation pathway by catalyzing the hydrolytic removal of the amino group from 5NAA to produce 5NSA. nih.govasm.org It is a hydrolytic metalloenzyme with a narrow substrate range. nih.gov
5NSA Dioxygenase (NaaB): This enzyme is responsible for the cleavage of the aromatic ring of 5NSA. nih.govnih.gov It is a ring-fission dioxygenase that acts on 5NSA without prior removal of the nitro group. nih.gov
Lactonase (NaaC): Following the ring cleavage by 5NSA dioxygenase, the resulting product spontaneously forms a lactone intermediate with the concurrent release of nitrite. nih.gov NaaC, a lactonase, then catalyzes the opening of this lactone ring to form maleylpyruvate. nih.gov
Table 1: Key Enzymes in the Biodegradation of Sodium 5-nitroanthranilate
| Enzyme Name | Gene | Function |
| 5NAA Deaminase | naaA | Catalyzes the hydrolytic deamination of 5-nitroanthranilic acid to 5-nitrosalicylic acid. nih.govasm.org |
| 5NSA Dioxygenase | naaB | Catalyzes the aromatic ring cleavage of 5-nitrosalicylic acid. nih.govnih.gov |
| Lactonase | naaC | Catalyzes the hydrolysis of the lactone intermediate to form maleylpyruvate. nih.gov |
The enzymatic degradation of this compound proceeds through several identifiable metabolic intermediates. The initial deamination yields 5-nitrosalicylic acid (5NSA) . nih.govnih.gov Following the action of 5NSA dioxygenase, the aromatic ring is opened, and the resulting product spontaneously lactonizes, releasing the nitro group as nitrite. nih.govasm.org The subsequent hydrolysis of this lactone by lactonase produces maleylpyruvate . nih.gov Maleylpyruvate is a key intermediate that can then be channeled into central metabolic pathways for further breakdown. nih.gov
Table 2: Metabolic Intermediates in the Biodegradation of this compound
| Intermediate | Formation Step | Subsequent Transformation |
| 5-Nitrosalicylic acid (5NSA) | Hydrolytic deamination of 5-nitroanthranilic acid by 5NAA deaminase. nih.govnih.gov | Aromatic ring cleavage by 5NSA dioxygenase. nih.gov |
| Lactone Intermediate | Spontaneous lactonization of the ring-fission product of 5NSA. nih.govasm.org | Hydrolysis by lactonase to form maleylpyruvate. nih.gov |
| Maleylpyruvate | Hydrolysis of the lactone intermediate by lactonase. nih.gov | Enters central metabolic pathways. nih.gov |
Photodegradation Processes in Aquatic Environments
While specific studies on the photodegradation of this compound are limited, the degradation of similar nitroaromatic compounds through advanced oxidation processes (AOPs) provides insight into its likely photochemical fate in aquatic environments.
UV-based Advanced Oxidation Processes (UV-AOPs) are effective in degrading a wide range of organic pollutants, including nitroaromatic compounds. ntu.edu.sgrsc.orgnih.govnih.gov These processes, such as the UV/H₂O₂ system, generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize organic molecules. rsc.orgnih.gov The degradation of nitroaromatic compounds by UV/H₂O₂ follows first-order kinetics. nih.gov The photolysis of hydrogen peroxide by UV radiation produces hydroxyl radicals, which then attack the aromatic ring, leading to its cleavage and eventual mineralization. nih.govnih.gov Given the presence of both an amino and a nitro group on the aromatic ring, this compound is expected to be susceptible to degradation by UV-AOPs, leading to the breakdown of the aromatic structure and the formation of smaller organic molecules and inorganic ions. rsc.orgnih.gov
Influence of Wavelength and Reactive Radical Species on Degradation Kinetics
The degradation kinetics of this compound through advanced oxidation processes (AOPs) are significantly influenced by the wavelength of irradiation and the nature of the reactive radical species generated. AOPs are designed to produce highly reactive species, most notably the hydroxyl radical (•OH), which can rapidly and non-selectively oxidize a wide range of organic contaminants. wikipedia.orgunina.it
Influence of Wavelength: The effectiveness of photolytic and photocatalytic degradation is highly dependent on the wavelength of the light source. Direct photolysis occurs when the target molecule absorbs light energy, leading to its excitation and subsequent breakdown. mdpi.com The efficiency of this process is maximized at wavelengths where the compound exhibits strong absorbance. For photocatalytic processes, such as those using TiO₂, the wavelength must be energetic enough to activate the catalyst and generate electron-hole pairs, which in turn produce reactive oxygen species.
Influence of Reactive Radical Species: The primary oxidant in most AOPs is the hydroxyl radical (•OH), a powerful and non-selective oxidizing agent. wikipedia.org Hydroxyl radicals react with aromatic compounds, like this compound, at near-diffusion-controlled rates, typically through addition to the aromatic ring or hydrogen abstraction. nih.govnist.gov The rate constants for the reaction of •OH with aromatic compounds are generally very high, on the order of 10⁹ M⁻¹s⁻¹. researchgate.net
Other radical species, such as sulfate (B86663) radicals (SO₄•⁻) generated from persulfate activation, can also contribute to degradation and may exhibit different selectivity compared to •OH. In sonolysis, the implosion of cavitation bubbles generates extreme temperatures and pressures, leading to the pyrolysis of water molecules into •OH and H• radicals, which then attack the pollutant. dss.go.thnih.gov The efficiency of sonolytic degradation is often correlated with the hydrophobicity of the compound, as more hydrophobic molecules tend to accumulate at the bubble-water interface where the degradation reactions are most intense. nih.gov
Due to the lack of specific experimental data for this compound, the following table presents representative kinetic data for the degradation of a related nitroaromatic compound, nitrobenzene, under various AOPs to illustrate the principles of degradation kinetics.
| Degradation Process | Conditions | Rate Constant (k) | Reference |
|---|---|---|---|
| Sonolysis (20 kHz) | pH 2.4, 293 K | ~0.002 min⁻¹ | dss.go.th |
| Sonolysis (500 kHz) | pH 2.4, 293 K | ~0.008 min⁻¹ | dss.go.th |
| Ozonolysis | pH 2.4, 293 K | ~0.015 min⁻¹ | dss.go.th |
| Sonolytic Ozonation (20 kHz) | pH 2.4, 293 K | ~0.05 min⁻¹ | dss.go.th |
| Sonolytic Ozonation (500 kHz) | pH 2.4, 293 K | ~0.016 min⁻¹ | dss.go.th |
Chemical Transformation and Fate in Model Environmental Matrices
The environmental fate of this compound is determined by its transformation through both biotic and abiotic degradation processes. In natural systems, microbial degradation is a key pathway for the transformation of this compound.
Research has identified a specific biodegradation pathway for 5-nitroanthranilic acid (5NAA) by the soil bacterium Bradyrhizobium sp. strain JS329, which can utilize it as a sole source of carbon, nitrogen, and energy. ethz.chnih.gov This pathway is initiated by an unusual hydrolytic deamination, where the amino group is removed from the aromatic ring to form 5-nitrosalicylic acid (5NSA). nih.govnih.gov This initial step is catalyzed by the enzyme 5NAA deaminase. nih.gov
Following the formation of 5NSA, the aromatic ring undergoes cleavage. The enzyme 5-nitrosalicylate dioxygenase catalyzes the opening of the ring without prior removal of the nitro group. ethz.chnih.gov This reaction is proposed to produce an unstable ring-fission product, which is then further metabolized. ethz.chnih.gov The proposed product of this ring cleavage is 4-nitro-6-oxohepta-2,4-dienedioate. ethz.ch Subsequently, nitrite is released from the degradation intermediates, completing the mineralization process. nih.gov
The transformation products (TPs) of this compound, such as 5-nitrosalicylic acid, may have different physicochemical properties than the parent compound, affecting their mobility and persistence in the environment. nih.govnih.gov For instance, TPs are often more polar and less volatile, which can increase their mobility in soil and water systems. nih.gov The ultimate fate of these intermediates depends on the microbial communities present and the prevailing environmental conditions, such as pH, temperature, and oxygen availability. nih.gov In soil matrices, the transformation products can be subject to sorption onto organic matter or clay minerals, which would retard their transport to groundwater. fao.org Conversely, in aqueous systems, these more polar TPs may be transported over longer distances. nih.gov
The identified transformation products from the microbial degradation of this compound are summarized in the table below.
| Parent Compound | Transformation Product | Enzyme/Process | Reference |
|---|---|---|---|
| This compound | 5-Nitrosalicylic acid | 5NAA deaminase (Hydrolytic deamination) | ethz.chnih.govnih.gov |
| 5-Nitrosalicylic acid | 4-Nitro-6-oxohepta-2,4-dienedioate | 5-Nitrosalicylate dioxygenase (Ring cleavage) | ethz.ch |
Applications of Sodium 5 Nitroanthranilate in Complex Chemical Synthesis
Role as a Building Block for Dyes and Industrial Chemicals
The structure of 5-nitroanthranilic acid is well-suited for its use as a foundational component in the synthesis of various dyes, particularly azo and anthraquinone (B42736) dyes.
In the synthesis of azo dyes, an aromatic amine is typically diazotized with a reagent like sodium nitrite (B80452) in an acidic solution to form a diazonium salt. This salt then acts as an electrophile in a coupling reaction with an electron-rich coupling partner, such as a phenol (B47542) or another aniline (B41778) derivative, to form the characteristic azo (-N=N-) linkage that defines this class of dyes. medcraveonline.com The amino group on the 5-nitroanthranilate (B1242031) molecule can undergo this diazotization, making it a key precursor for the diazo component of the final dye molecule. The presence of the nitro and carboxylic acid groups can be used to tune the final color of the dye and improve properties such as solubility and lightfastness. nih.govarchemco.com
Furthermore, anthranilic acid derivatives serve as precursors for anthraquinone-based structures. For instance, the synthesis of 5-aminoanthraquinone-1-sulfonic acid sodium salt, an important intermediate for pigments and disperse dyes, involves the nitration of anthraquinone-1-sulfonic acid. google.com Similarly, derivatives of 5-nitroanthranilic acid can be envisioned as starting materials for creating specifically substituted anthraquinone dyes, where the nitro group can be retained or subsequently reduced to an amino group to facilitate further chemical modifications. The synthesis of 1-nitroanthraquinone-5-sulfonic acid sodium salt is achieved through the reaction of 1-anthraquinonesulfonic acid with sulfuric and nitric acid. chemicalbook.com
Precursor for Synthesizing Complex Heterocyclic Scaffolds
The arrangement of functional groups in 5-nitroanthranilate makes it an ideal starting point for building complex heterocyclic systems, which are central scaffolds in many biologically active compounds.
Quinazolinones are a class of heterocyclic compounds built upon a bicyclic structure where a pyrimidine (B1678525) ring is fused to a benzene (B151609) ring. This core is often derived from anthranilic acid. While direct synthesis from sodium 5-nitroanthranilate is one potential route, more complex derivatives like those of thiazolo[5,4-f]quinazolin-9(8H)-one are often constructed through multi-step sequences using versatile, highly functionalized intermediates. mdpi.com
One established pathway involves the synthesis of a key molecular platform, methyl 6-amino-2-cyano-benzo[d]thiazole-7-carboxylate. mdpi.com This precursor is then used to construct the quinazolinone ring. A library of thirty novel thiazolo[5,4-f]quinazolin-9(8H)-one derivatives were prepared using this method, sometimes employing microwave-assisted technology to improve reaction efficiency. mdpi.comnih.gov The synthesis of these complex tricyclic systems highlights the modular approach often used in medicinal chemistry, where advanced building blocks are prepared and subsequently cyclized to form the desired scaffold. nih.gov
Table 1: Synthetic Approach to Thiazolo[5,4-f]quinazoline Derivatives
| Step | Description | Purpose | Reference |
|---|---|---|---|
| 1 | Multistep synthesis of the precursor | To create a versatile and efficient molecular platform, methyl 6-amino-2-cyano-benzo[d]thiazole-7-carboxylate, on a multigram scale. | mdpi.com |
| 2 | Cyclization with formimidamide | Treatment of the precursor with reagents like DMFDMA (N,N-dimethylformamide dimethyl acetal) to form an intermediate suitable for ring closure. | nih.gov |
| 3 | Dimroth Rearrangement | Cyclization of the formimidamide intermediate into the final thiazolo[5,4-f]quinazoline scaffold is achieved via a thermal Dimroth rearrangement using an appropriate aniline in acetic acid, often under microwave irradiation. | nih.gov |
This table outlines a general strategy reported for the synthesis of this class of compounds.
The indole (B1671886) nucleus is another critical scaffold in medicinal chemistry. 5-Nitroanthranilic acid and its derivatives can serve as precursors for 5-nitroindole (B16589) compounds. A common method for indole synthesis is the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. A process for preparing 5-nitroindole-2-carboxylic acid involves the condensation of p-nitrophenylhydrazine hydrochloride with ethyl pyruvate (B1213749) to yield a hydrazone. google.com This intermediate then undergoes a cyclization reaction in a benzene-based solvent with a polyphosphoric acid catalyst to form 5-nitroindole-2-ethyl carboxylate, which is subsequently hydrolyzed to the final product. google.com
Derivatives of 5-nitroindole are valuable for further functionalization. For example, 5-nitro-1H-indole can be a starting point for a three-step synthesis to produce various substituted indole derivatives. nih.gov The nitro group at the 5-position is particularly useful as it can be reduced to an amine, providing a handle for introducing a wide array of substituents to build libraries of compounds for biological screening. nih.gov
Table 2: Synthesis of 5-Nitroindole-2-carboxylic Acid
| Step | Reactants | Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | p-Nitrophenylhydrazine hydrochloride, Ethyl pyruvate | Aqueous/ethanolic solution, 20-60°C for 20-60 min | Ethyl pyruvate-4-nitrophenylhydrazone | google.com |
| 2 | Ethyl pyruvate-4-nitrophenylhydrazone, Polyphosphoric acid | Benzene-type solvent, 85-115°C for 20-60 min | 5-Nitroindole-2-ethyl carboxylate | google.com |
Derivatization for Advanced Materials and Specialized Chemical Reagents
The strategic placement of reactive functional groups on the this compound scaffold allows for its derivatization into materials and reagents with highly specialized functions. The products synthesized from this building block are not merely complex molecules but are often designed to interact with biological systems or to possess specific material properties.
For example, the thiazolo[5,4-f]quinazolin-9(8H)-one derivatives, whose synthesis originates from related nitro-aromatic precursors, have been investigated as multi-target directed ligands. Specifically, they have been evaluated for their inhibitory potency against several serine/threonine kinases (such as CDK5, CK1, GSK-3) that are implicated in the pathology of Alzheimer's disease. mdpi.comnih.gov In this context, the heterocyclic scaffold acts as a specialized chemical reagent designed to probe and modulate the activity of specific biological targets.
Similarly, the 5-nitroindole derivatives serve as precursors for advanced therapeutic agents. A series of molecules based on a pyrrolidine-substituted 5-nitroindole scaffold were synthesized and investigated for their ability to bind to G-quadruplex DNA structures, which are considered novel targets for anticancer therapies. nih.gov The derivatization of the core indole structure is crucial for optimizing this binding and achieving the desired biological effect. These examples demonstrate how a fundamental building block like 5-nitroanthranilate can be transformed through multi-step synthesis into advanced chemical reagents with potential applications in materials science and medicine.
Future Research Directions and Methodological Advances for Sodium 5 Nitroanthranilate
Exploration of Novel and Sustainable Synthetic Routes with Reduced Environmental Footprint
The industrial synthesis of nitroaromatic compounds, including precursors to sodium 5-nitroanthranilate (B1242031), traditionally involves nitration reactions that utilize strong acids and may generate significant hazardous waste. nih.gov Future research will increasingly focus on developing "green" and sustainable synthetic methodologies with a reduced environmental footprint.
Key areas of investigation include:
Catalytic Nitration: Exploring the use of solid acid catalysts or other heterogeneous catalysts to replace corrosive and difficult-to-recycle liquid acids like sulfuric acid. This approach aims to simplify product purification and minimize waste generation.
Alternative Nitrating Agents: Investigating milder and more selective nitrating agents to improve reaction efficiency and reduce the formation of unwanted byproducts.
Biocatalysis: Harnessing enzymes or whole-cell systems for the synthesis of nitroaromatic compounds. While challenging, biocatalysis offers the potential for highly selective reactions under mild conditions, significantly reducing the environmental impact.
Flow Chemistry: Implementing continuous flow processes for nitration reactions can offer better control over reaction parameters, improve safety, and allow for more efficient and scalable production with reduced waste.
The development of such sustainable routes is essential for the cost-effective and environmentally responsible production of sodium 5-nitroanthranilate and other nitroaromatic compounds. rsc.orgrsc.org
Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Nitroaromatic Compounds
| Feature | Traditional Synthesis | Sustainable Synthesis |
| Reagents | Strong acids (e.g., H₂SO₄, HNO₃) | Solid acid catalysts, milder nitrating agents, biocatalysts |
| Solvents | Volatile organic compounds (VOCs) | Greener solvents (e.g., water, ionic liquids), solvent-free conditions |
| Process | Batch processing | Continuous flow chemistry |
| Waste | Significant hazardous waste | Minimized waste, easier catalyst recycling |
| Safety | Higher risk due to corrosive and energetic materials | Improved safety through milder conditions and better process control |
Advanced Computational Studies for Predictive Chemistry and Materials Design
Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new materials and for understanding chemical processes at a molecular level. cacrdelhi.com For this compound, advanced computational studies can provide valuable insights into its properties and reactivity.
Future computational research directions include:
Predicting Physicochemical Properties: Utilizing quantum mechanical calculations, such as Density Functional Theory (DFT), to accurately predict properties like molecular geometry, electronic structure, and spectroscopic characteristics. This can aid in the identification and characterization of the compound and its derivatives.
Reaction Mechanism Elucidation: Modeling reaction pathways to understand the mechanisms of synthesis and degradation. This can help in optimizing reaction conditions and predicting the formation of intermediates and byproducts.
Materials Design: Employing computational screening to design novel materials based on the this compound scaffold. For instance, its structure could be computationally modified to explore potential applications in areas like coordination polymers or functional dyes, with properties predicted before synthesis. tudelft.nlnih.gov The use of neural network potentials could also enable the prediction of thermodynamic and kinetic properties in complex environments. chemrxiv.org
These computational approaches can significantly reduce the experimental effort and resources required for research and development.
Development of High-Throughput Analytical Methodologies for Complex Matrices
The detection and quantification of this compound and its degradation products in complex environmental or biological matrices require sensitive and efficient analytical methods. Future research will focus on the development of high-throughput methodologies to enable rapid and large-scale screening.
Potential areas for advancement include:
Advanced Chromatographic Techniques: Developing novel stationary phases and coupling high-performance liquid chromatography (HPLC) with high-resolution mass spectrometry (HRMS) to achieve better separation and more sensitive and specific detection in complex mixtures.
Sensor Development: Creating electrochemical or optical sensors for the real-time and in-situ detection of this compound. This would be particularly valuable for environmental monitoring.
Automation and Miniaturization: Integrating automated sample preparation and microfluidic devices ("lab-on-a-chip") to increase sample throughput and reduce the consumption of reagents and solvents.
These advancements will be critical for assessing the environmental fate and potential bioremediation of this compound.
Deeper Understanding of Complex Degradation Networks in Diverse Chemical Systems
Understanding the degradation pathways of this compound is crucial for evaluating its environmental persistence and for developing effective remediation strategies. rmit.edu.vn While some bacterial degradation pathways have been identified, a more comprehensive understanding of its degradation in diverse chemical and biological systems is needed.
Research has shown that the biodegradation of 5-nitroanthranilic acid by Bradyrhizobium sp. JS329 is initiated by a hydrolytic deamination to form 5-nitrosalicylic acid. nih.gov This is followed by ring fission catalyzed by 5-nitrosalicylate dioxygenase. nih.govethz.ch The nitro group is subsequently released as nitrite (B80452). nih.gov
Future research should focus on:
Identifying Novel Degradation Pathways: Investigating degradation in different microbial species and under various environmental conditions (e.g., aerobic vs. anaerobic). This could reveal new enzymatic reactions and metabolic routes. researchgate.netnih.gov
Characterizing Intermediate Metabolites: Using advanced analytical techniques to identify and quantify the transient intermediates formed during degradation. This will provide a more complete picture of the degradation network.
Investigating Abiotic Degradation: Studying the role of abiotic factors such as photolysis and hydrolysis in the degradation of this compound.
A deeper understanding of these complex degradation networks will support the development of effective bioremediation and water treatment technologies. researchgate.net
Table 2: Known Bacterial Degradation Pathway of 5-Nitroanthranilate
| Step | Reactant | Enzyme | Product |
| 1 | 5-Nitroanthranilate | 5-Nitroanthranilate aminohydrolase | 5-Nitrosalicylate |
| 2 | 5-Nitrosalicylate | 5-Nitrosalicylate 1,2-dioxygenase | [4-Nitro-6-oxohepta-2,4-dienedioate] |
Integration of Multi-disciplinary Research Approaches for Comprehensive Chemical Insight
A comprehensive understanding of this compound, from its synthesis to its environmental fate, requires an integrated, multi-disciplinary research approach. This involves combining expertise from various fields to gain a holistic perspective.
Future research will benefit from the integration of:
Synthetic Chemistry and Green Chemistry: To develop environmentally benign production methods.
Computational Chemistry and Analytical Chemistry: To predict properties and develop sensitive detection methods.
Microbiology and Environmental Science: To elucidate degradation pathways and assess environmental impact. nih.gov
Materials Science and Engineering: To explore potential applications of this compound and its derivatives in novel materials.
By fostering collaboration across these disciplines, researchers can accelerate the acquisition of knowledge and the development of sustainable technologies related to this compound.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing sodium 5-nitroanthranilate in laboratory settings?
- Methodology : Synthesis typically involves nitration of anthranilic acid derivatives under controlled acidic conditions, followed by neutralization with sodium hydroxide. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and elemental analysis to verify stoichiometry . For reproducibility, experimental protocols must detail reagent ratios, temperature control (±1°C), and purification steps (e.g., recrystallization solvents).
Q. How can researchers validate the enzymatic degradation pathways of this compound in environmental bacteria like Bradyrhizobium sp. JS329?
- Methodology : Use isotopic labeling (e.g., ¹⁵N or ¹³C) to track metabolic intermediates. Combine knockout mutant studies (targeting naaC genes) with liquid chromatography-mass spectrometry (LC-MS) to identify pathway intermediates such as 5-nitrosalicylate and 4-nitro-6-oxohepta-2,4-dienedioate. Kinetic assays (e.g., Michaelis-Menten parameters) for aminohydrolase activity should be performed at pH 7.0–7.5 .
Q. What analytical techniques are critical for assessing the stability of this compound under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies using UV-Vis spectroscopy to monitor nitro group degradation (λ_max = 320–340 nm). Pair with thermogravimetric analysis (TGA) to assess thermal decomposition thresholds. Buffer solutions (pH 2–12) should be tested at 25°C and 40°C, with degradation products identified via tandem MS .
Advanced Research Questions
Q. How can contradictions in reported degradation pathways of this compound be resolved?
- Methodology : Perform comparative metabolomics using wild-type vs. engineered bacterial strains (e.g., Streptomyces scabies). Apply multivariate statistical analysis (PCA or PLS-DA) to differentiate pathway intermediates. Validate findings with in vitro enzymatic assays (e.g., 1,2-dioxygenase activity assays) under controlled O₂ levels .
Q. What experimental designs are optimal for elucidating the structure-function relationship of this compound in nitroaromatic compound synthesis?
- Methodology : Use computational chemistry (DFT calculations) to predict reactive sites, followed by regioselective substitution experiments. Monitor reaction outcomes via X-ray crystallography for nitro-group orientation analysis. Compare synthetic yields under varying catalysts (e.g., Pd/C vs. Cu nanoparticles) .
Q. How can researchers address discrepancies in reported NMR spectral data for this compound derivatives?
- Methodology : Standardize solvent systems (DMSO-d₆ vs. CDCl₃) and magnetic field strengths (400 MHz vs. 600 MHz). Use 2D NMR (COSY, HSQC) to resolve overlapping peaks. Cross-validate with independent synthetic batches and collaborative inter-laboratory studies .
Q. What strategies improve the sensitivity of detecting this compound in complex matrices (e.g., soil or microbial lysates)?
- Methodology : Optimize solid-phase extraction (SPE) protocols using hydrophilic-lipophilic balance (HLB) cartridges. Couple with derivatization agents (e.g., dansyl chloride) for fluorescence detection (LOD ≤ 0.1 ppm). Validate recovery rates (>85%) via spike-and-recovery experiments in triplicate .
Methodological Considerations Table
Critical Analysis of Evidence
- Degradation Pathway Gaps : While Bradyrhizobium sp. JS329 utilizes 5-nitroanthranilate as a carbon source, the physiological role of intermediates like 4-nitro-6-oxohepta-2,4-dienedioate remains unclear. Proposed studies should integrate genetic and isotopic labeling approaches to resolve these gaps .
- Analytical Reproducibility : Variations in NMR data highlight the need for standardized protocols across labs, as emphasized in evidence 1 and 5 regarding methodological rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
